molecular formula C9H17NOS B1677398 Molinate CAS No. 2212-67-1

Molinate

Cat. No. B1677398
CAS RN: 2212-67-1
M. Wt: 187.3 g/mol
InChI Key: DEDOPGXGGQYYMW-UHFFFAOYSA-N
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Description

Molinate is a selective herbicide that belongs to the thiocarbamate chemical class . It is used to control weeds in rice paddies and is toxic to germinating broad-leafed and grassy weeds .


Synthesis Analysis

This compound can be synthesized and characterized using various techniques . For instance, a new composite of zeolitic imidazolate framework-67@magnesium aluminate spinel (ZIF-67@MgAl2O4) has been fabricated by a simple method at room temperature with different weight ratios .


Molecular Structure Analysis

The crystal structure of recombinant this compound hydrolase, which plays a key role in the only known this compound degradation pathway, has been reported at 2.27 Å .


Chemical Reactions Analysis

This compound can easily disperse and react in the environment, originating diverse transformation products, some with increased toxicity . It can also suffer microbial transformation by bacteria or fungi, sometimes serving as a nutrient and energy source .


Physical And Chemical Properties Analysis

This compound is a clear liquid with an aromatic odor . It has a molecular formula of C9H17NOS and a molecular weight of 187.30 g/mol . It is non-corrosive and used as an herbicide .

Scientific Research Applications

Bioremediation of Environmental Pollutants

Molinate is recognized as an environmental pollutant, particularly in aquatic ecosystems due to its use in rice cultivation. Research has focused on microbial degradation as a method for bioremediation. Gulosibacter molinativorax ON4T has been identified as a microorganism capable of hydrolyzing this compound into less harmful metabolites, making it a candidate for bioremediation processes. Studies utilizing various biopolymers for the microencapsulation of G. molinativorax ON4T have shown promising results in degrading this compound, highlighting the potential for reducing this compound's environmental impact through biotechnological approaches (Estevinho et al., 2017).

Enzymatic Degradation and Structural Insights

Further studies have delved into the enzymatic mechanisms underlying this compound degradation. The structure of this compound hydrolase, an enzyme responsible for breaking down this compound, has been elucidated, revealing insights into its mode of action and paving the way for the engineering of enzymes with enhanced capabilities for the degradation of thiocarbamate pesticides, including this compound (Leite et al., 2015).

Monitoring and Analytical Methodologies

Developing sensitive and specific analytical methods for detecting this compound residues in environmental samples is crucial for monitoring its environmental fate and assessing the efficacy of remediation strategies. Techniques such as UV spectrophotometry and enzyme-linked immunosorbent assays (ELISA) have been developed and validated for this purpose, offering tools for the quantitative analysis of this compound in various matrices and facilitating environmental monitoring programs (Paiva et al., 2015).

Environmental Fate and Dissipation Studies

Research has also focused on understanding the behavior and dissipation of this compound in the environment, including its uptake, translocation, and metabolism in plant systems. These studies provide valuable information on the selective action of this compound and its potential impact on non-target species, contributing to the development of more sustainable and targeted herbicide application strategies (Hsieh et al., 1998).

Adsorption and Physical Remediation Techniques

Exploring physical remediation techniques, such as adsorption, offers alternative strategies for this compound removal from contaminated water sources. Preliminary feasibility studies have evaluated the use of materials like resin Amberlite XAD-4 for this compound adsorption, combined with bio-regeneration processes to degrade adsorbed this compound, suggesting integrated physical-biological systems could effectively treat this compound-contaminated effluents (Silva et al., 2004).

Mechanism of Action

Target of Action

Molinate, a thiocarbamate herbicide, primarily targets the neuroendocrine control of ovulation in rats . It significantly suppresses the secretion of luteinizing hormone (LH) and prolactin . The brain is the primary target site for the effects on pituitary hormone secretion .

Mode of Action

This compound acts by conjugating acetyl coenzyme A and other sulfhydryl-containing biomolecules . This results in the inhibition of fatty acid and lipid biosynthesis, leading to reduced cuticular wax deposition and inhibition of the biosynthesis of proteins . It also interferes with the neural trigger of ovulation, blocking the LH surge and delaying ovulation .

Biochemical Pathways

This compound is metabolized by the enzyme this compound hydrolase, produced by the bacterium Gulosibacter molinativorax ON4T . This enzyme plays a key role in the only known this compound degradation pathway, which ends in the formation of innocuous compounds . The process involves the hydrolysis of this compound, a reaction facilitated by the active site of the enzyme .

Pharmacokinetics

The pharmacokinetics of this compound in humans have been extrapolated from in vivo experiments with chimeric mice with humanized liver and physiologically based pharmacokinetic modeling . The slower disposition of this compound and accumulation of this compound sulfoxide in humans were estimated by modeling after single and multiple doses compared with elimination in rodents .

Result of Action

This compound exposure can lead to various molecular and cellular effects. For instance, it has been shown to induce organ defects in zebrafish during their developmental stage by promoting apoptosis, inflammation, and endoplasmic reticulum stress . It also affects cardiovascular phenotype, neuronal defects, and liver development in zebrafish .

Action Environment

Environmental factors play a significant role in the action of this compound. Due to its physicochemical properties, this compound can easily disperse and react in the environment, originating diverse transformation products, some with increased toxicity . Microbial transformation of this compound by bacteria or fungi can also occur, sometimes serving as a nutrient and energy source . In addition, temperature and other abiotic factors can influence the biodegradation of this compound .

Biochemical Analysis

Biochemical Properties

Molinate interacts with various enzymes and proteins in the biochemical reactions. The recently described this compound hydrolase, from Gulosibacter molinativorax ON4T, plays a key role in the only known this compound degradation pathway . The active site architecture of this enzyme shows similarities with other amidohydrolases .

Cellular Effects

This compound can have significant effects on various types of cells and cellular processes. For instance, it has been found to affect embryonic survival and developmental abnormality in Bombina orientalis embryos . It can also cause systemic toxicity in B. orientalis embryos at certain concentrations .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules and changes in gene expression. The crystal structure of recombinant this compound hydrolase reveals a homotetramer with a single mononuclear metal-dependent active site per monomer . This structure allows us to propose a general acid-base catalysis mechanism for this compound hydrolysis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, it has been observed that acute exposure to this compound can alter the neuroendocrine control of ovulation in rats . Moreover, this compound can also suffer microbial transformation by bacteria or fungi, sometimes serving as a nutrient and energy source .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in B. orientalis embryos, survival was significantly decreased at 50 μM this compound . This suggests that the lowest observed effective dose (LOED) for systemic toxicity in B. orientalis embryos is 50 μM .

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes oxidative metabolism forming either ring-hydroxylated metabolites or this compound sulfoxide . The sulfoxidation pathway is strongly implicated in this compound-induced testicular toxicity .

Transport and Distribution

This compound can easily disperse and react in the environment due to its physic-chemical properties . It can originate diverse transformation products, some with increased toxicity .

properties

IUPAC Name

S-ethyl azepane-1-carbothioate
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InChI

InChI=1S/C9H17NOS/c1-2-12-9(11)10-7-5-3-4-6-8-10/h2-8H2,1H3
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InChI Key

DEDOPGXGGQYYMW-UHFFFAOYSA-N
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Canonical SMILES

CCSC(=O)N1CCCCCC1
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Molecular Formula

C9H17NOS
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DSSTOX Substance ID

DTXSID6024206
Record name Molinate
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Molecular Weight

187.30 g/mol
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Physical Description

Molinate is a clear liquid with aromatic odor. Non corrosive. Used as an herbicide., Clear amber liquid; [HSDB]
Record name MOLINATE
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Boiling Point

136.5 °C @ 10 mm Hg
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Flash Point

139 °C (OC)
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Solubility

Miscible with acetone, ethanol, kerosene, 4-methylpentan-2-one, xylene, In water, 970 mg/l @ 25 °C
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Density

1.063 g/ml @ 20 °C
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Vapor Pressure

0.0056 [mmHg], 5.6X10-3 mm Hg @ 25 °C
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Color/Form

Clear liquid, Amber liquid

CAS RN

2212-67-1
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary target of Molinate in the body, and how does this interaction lead to its toxic effects?

A1: this compound's primary target is Hydrolase A, a carboxylesterase found in the liver and testes. [] this compound undergoes metabolic activation via sulfoxidation to form reactive electrophilic metabolites, primarily this compound sulfoxide and this compound sulfone. [, ] These metabolites can covalently bind to the active site serine residue of Hydrolase A, leading to its inhibition. [, ]

Q2: What are the downstream consequences of Hydrolase A inhibition by this compound?

A2: In the testes, Hydrolase A inhibition disrupts the mobilization of cholesterol esters crucial for testosterone biosynthesis. [] This disruption leads to a decrease in circulating and testicular testosterone levels, ultimately impairing reproductive capability in male rats. [, ]

Q3: Does this compound affect other enzymes besides Hydrolase A?

A3: Yes, this compound sulfoxide and this compound sulfone have been shown to inhibit aldehyde dehydrogenase (ALDH) activity. [, ] this compound sulfone, being more reactive, can covalently modify cysteine residues, including the catalytic Cys302 of ALDH, leading to its inhibition. []

Q4: What is the significance of ALDH inhibition in the context of this compound toxicity?

A4: ALDH plays a crucial role in metabolizing neurotransmitters like dopamine. Inhibiting ALDH can lead to the accumulation of neurotoxic metabolites like 3,4-dihydroxyphenylacetaldehyde, potentially contributing to the observed neurotoxicity of this compound. []

Q5: What is the molecular formula and weight of this compound?

A5: this compound's molecular formula is C9H17NOS, and its molecular weight is 187.3 g/mol. You can find the structure in various research articles, including [].

Q6: Is there any spectroscopic data available for this compound?

A6: While specific spectroscopic data is not detailed in the provided abstracts, researchers commonly utilize techniques like HPLC and mass spectrometry (MALDI-TOF MS, LC/MS/MS) to analyze this compound and its metabolites in biological samples. [, , ]

Q7: How stable is this compound under various environmental conditions?

A7: this compound dissipates rapidly from water in paddy field conditions, with DT50 values ranging from 0.89 to 1.73 days. [] Its dissipation is faster in moving water than in static conditions. [] In sediment, this compound degrades more slowly, with DT50 values ranging from 15.02 to 29.83 days. [] It undergoes photolysis in water, breaking down more rapidly in lake water compared to pure water. []

Q8: Are there any specific formulations of this compound used to enhance its application or stability?

A8: Yes, this compound is often formulated as granules (GR) to facilitate its application in rice fields. [, , ] Researchers have also investigated U-Granule formulations of this compound, either alone or in combination with other herbicides like Simetryn and Imazosulfuron, for improved application and weed control in paddy fields. []

Q9: How is this compound absorbed, distributed, metabolized, and excreted in the body?

A9: While specific pharmacokinetic parameters are not detailed in the abstracts, research indicates that this compound is readily absorbed following various routes of administration. [, , , ] It is metabolized primarily in the liver via oxidation to form ring-hydroxylated metabolites or via sulfoxidation to form this compound sulfoxide and this compound sulfone. [, ] Both rat and human liver microsomes and slices are capable of metabolizing this compound, with humans exhibiting greater detoxification of this compound sulfoxide through glutathione conjugation. [] this compound and its metabolites are ultimately excreted, but detailed excretion pathways require further investigation.

Q10: Do different species metabolize this compound differently?

A10: Yes, while both rats and humans metabolize this compound via similar pathways (hydroxylation and sulfoxidation), there are key differences in their detoxification capabilities. Human liver slices show a greater capacity for detoxifying this compound sulfoxide through glutathione conjugation compared to rats. []

Q11: What are the effects of this compound exposure on zebrafish behavior?

A11: While this compound exposure doesn't significantly alter specific spawning behaviors in zebrafish, it does significantly reduce the total number of eggs produced by exposed fish compared to controls. []

Q12: What are the primary toxic effects of this compound in mammals?

A12: this compound exposure is primarily associated with male reproductive toxicity in rats. [, , ] This toxicity is attributed to the inhibition of testicular Hydrolase A by its metabolites, leading to decreased testosterone levels and impaired spermatogenesis. [, , ] this compound can also cause neurotoxicity in animals, potentially due to ALDH inhibition and accumulation of neurotoxic metabolites. []

Q13: Does this compound exposure have any effects on hematological parameters?

A13: Yes, exposure to this compound has been shown to negatively impact hematological parameters in fish. Studies on European eels (Anguilla anguilla) revealed a decrease in various blood parameters, including blood proteins, hematocrit, hemoglobin, erythrocytes, and leukocytes, following this compound exposure. [] This effect was particularly noticeable during the recovery period after exposure. []

Q14: Are there alternative herbicides to this compound for weed control in rice fields?

A14: Yes, several alternative herbicides are available and have been studied in combination with this compound for improved weed control. These include:

  • Fenoxaprop: Often applied at the panicle initiation stage of rice, it has shown good control of red rice when used sequentially with this compound. []
  • Sethoxydim: Applied at the panicle initiation stage of rice, it provides comparable yields to this compound and enhances red rice control. []
  • Amidochlor: Applied when rice heading exceeds 90%, it shows similar efficacy to Sethoxydim in controlling red rice and improving grain quality. []
  • Quinclorac: Offers effective barnyardgrass control when tank-mixed with this compound and Propanil, potentially allowing for reduced this compound application rates. []

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